molecular formula C3H4Cl2 B1605511 1-Propene, 3,3-dichloro- CAS No. 563-57-5

1-Propene, 3,3-dichloro-

Cat. No.: B1605511
CAS No.: 563-57-5
M. Wt: 110.97 g/mol
InChI Key: VRTNIWBNFSHDEB-UHFFFAOYSA-N
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Description

1-Propene, 3,3-dichloro- is an organochlorine compound with the molecular formula C₃H₄Cl₂. It is also known by other names such as 1,1-dichloro-3-propene and 3,3-dichloropropene. This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the propene chain. It is a colorless liquid with a sweet, chloroform-like odor and is used in various industrial applications .

Mechanism of Action

Target of Action

1-Propene, 3,3-dichloro-, also known as 1,3-Dichloropropene, is an organochlorine compound . It is primarily used in farming as a pesticide, specifically as a preplant fumigant and nematicide . The primary targets of this compound are plant-parasitic nematodes .

Mode of Action

As a nematicide, it likely disrupts the normal biological processes of nematodes, leading to their death .

Biochemical Pathways

The biochemical pathways affected by 1-Propene, 3,3-dichloro- involve the conversion of the compound into different forms. Both the cis- and trans- isomers of 1,3-Dichloropropene can be converted to the corresponding 3-Chloro-2-propene-1-ols and 3-Chloroacrylic acids . These pathways are found in Pseudomonas cichorii strain 170 .

Pharmacokinetics

1-Propene, 3,3-dichloro- is highly soluble in water and many organic solvents . It is highly volatile, which means it can easily evaporate, affecting its distribution in the environment

Result of Action

The result of the action of 1-Propene, 3,3-dichloro- is the effective control of plant-parasitic nematodes . By disrupting their biological processes, it prevents these pests from damaging crops, thereby protecting agricultural yield .

Action Environment

The action of 1-Propene, 3,3-dichloro- is influenced by environmental factors. Its high volatility means it can easily evaporate, which can affect its concentration in the soil . , which means its concentration decreases over time. This can influence its efficacy as a pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 3,3-dichloro- can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene under controlled conditions to ensure the selective formation of the 3,3-dichloro derivative. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of 1-Propene, 3,3-dichloro- often involves the use of large-scale chlorination reactors where propene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 3,3-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propene, 3,3-dichloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a potential mutagen and its interactions with enzymes.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Employed as a solvent and as a starting material for the production of other chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Propene, 3,3-dichloro- is unique due to the specific positioning of the chlorine atoms on the third carbon of the propene chain. This positioning imparts distinct chemical properties and reactivity patterns compared to other dichloropropenes. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

3,3-dichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTNIWBNFSHDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073910
Record name 3,3-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-57-5
Record name 3,3-Dichloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propene, 3,3-dichloro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DICHLOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 3,3-dichloro-
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1-Propene, 3,3-dichloro-
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1-Propene, 3,3-dichloro-
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Reactant of Route 6
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